MMP Selectivity vs. Marimastat
Prinomastat hydrochloride demonstrates a distinct selectivity window, potently inhibiting MMP-2, -9, -13, and -14 while showing significantly weaker activity against MMP-1 and MMP-7. This contrasts with marimastat, which exhibits a broader inhibition profile with less discrimination between these enzyme families [1]. The selectivity ratio (IC50 for MMP-1 / IC50 for MMP-2) is approximately 166 for prinomastat, whereas marimastat's ratio is substantially lower, indicating a narrower therapeutic index against collagenase-1 [1].
| Evidence Dimension | MMP Selectivity Profile (IC50 values in nM) |
|---|---|
| Target Compound Data | MMP-1: 8.3; MMP-2: 0.05; MMP-3: 0.3; MMP-7: 54; MMP-9: 0.26; MMP-13: 0.03; MMP-14: 0.33 |
| Comparator Or Baseline | Marimastat: MMP-1: 5; MMP-2: 6; MMP-3: 200; MMP-7: 20; MMP-9: 3 |
| Quantified Difference | Prinomastat is ~166-fold selective for MMP-2 over MMP-1 (IC50 ratio 0.05 / 8.3 = 0.006), whereas marimastat is only ~1.2-fold selective (IC50 ratio 6 / 5 = 1.2) for the same pair. |
| Conditions | In vitro enzyme inhibition assays using recombinant human MMP catalytic domains. |
Why This Matters
This selectivity profile is critical for researchers aiming to dissect the roles of specific MMPs in pathology while minimizing confounding effects from MMP-1 inhibition, which has been linked to musculoskeletal toxicity.
- [1] Rudek MA, Figg WD, Dyer V, et al. A phase I and pharmacokinetic study of prinomastat, a matrix metalloproteinase inhibitor. Clin Cancer Res. 2004;10(3):909-915. (Table 7 provides Ki values for Prinomastat across MMPs). View Source
